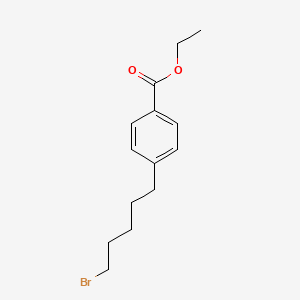
Ethyl 4-(5-bromopentyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(5-bromopentyl)benzoate: is an organic compound with the molecular formula C14H19BrO2 It consists of a benzoate ester linked to a bromopentyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(5-bromopentyl)benzoate typically involves the esterification of 4-(5-bromopentyl)benzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Ethyl 4-(5-bromopentyl)benzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group in this compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzoate ester can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: Formation of 4-(5-substituted-pentyl)benzoate derivatives.
Reduction: Formation of 4-(5-bromopentyl)benzyl alcohol.
Oxidation: Formation of 4-(5-bromopentyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(5-bromopentyl)benzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the study of substitution and reduction reactions.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-(5-bromopentyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the pentyl chain is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-bromobenzoate: Similar structure but lacks the pentyl chain, making it less versatile in certain reactions.
Ethyl 4-(bromomethyl)benzoate: Contains a shorter bromomethyl chain, affecting its reactivity and applications.
Ethyl 4-(5-chloropentyl)benzoate: Similar structure with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Uniqueness: Ethyl 4-(5-bromopentyl)benzoate is unique due to its longer bromopentyl chain, which provides greater flexibility and reactivity in synthetic applications. The presence of both ester and bromine functional groups allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis and research.
Eigenschaften
CAS-Nummer |
80305-88-0 |
|---|---|
Molekularformel |
C14H19BrO2 |
Molekulargewicht |
299.20 g/mol |
IUPAC-Name |
ethyl 4-(5-bromopentyl)benzoate |
InChI |
InChI=1S/C14H19BrO2/c1-2-17-14(16)13-9-7-12(8-10-13)6-4-3-5-11-15/h7-10H,2-6,11H2,1H3 |
InChI-Schlüssel |
PKLNRZMONCSSHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)CCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


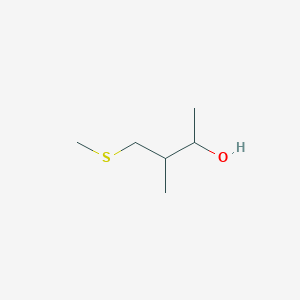
![N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide](/img/structure/B14425895.png)
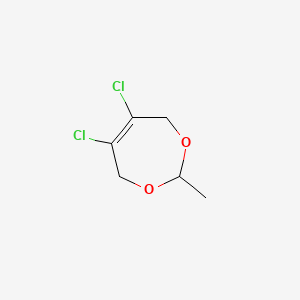

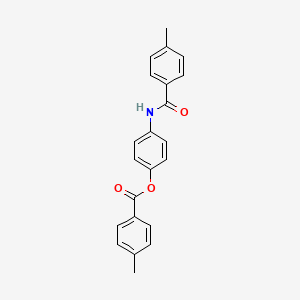
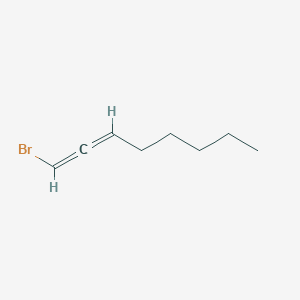
![1,1'-[Oxybis(methyleneselanyl)]dinaphthalene](/img/structure/B14425911.png)
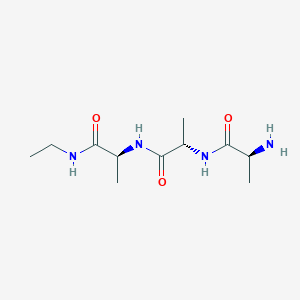
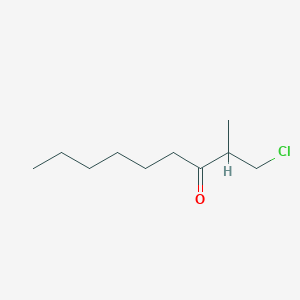
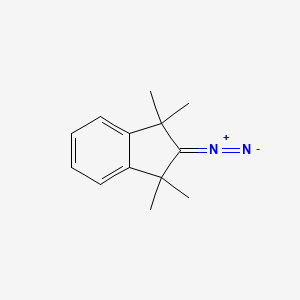
![6-Oxo-6-[2-(trimethylsilyl)ethoxy]hexa-2,4-dienoate](/img/structure/B14425953.png)
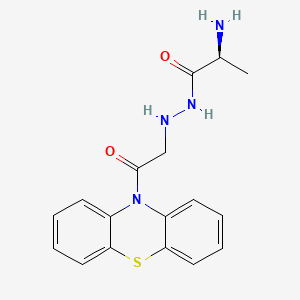

![2-Acetyl-2-[3,3-di(benzenesulfonyl)butyl]cyclohexan-1-one](/img/structure/B14425978.png)
